Crystal structure and X-ray diffraction analysis of 5-Chloro-3-ethenyl-2-fluoropyridine
Crystal structure and X-ray diffraction analysis of 5-Chloro-3-ethenyl-2-fluoropyridine
An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction Analysis of 5-Chloro-3-ethenyl-2-fluoropyridine
Executive Summary
The structural elucidation of highly reactive, low-melting halogenated building blocks presents a unique frontier in crystallographic science. 5-Chloro-3-ethenyl-2-fluoropyridine (CAS: 1824297-16-6) is a highly versatile fluorinated vinylpyridine, increasingly utilized as a tunable covalent warhead in targeted therapeutics, such as epidermal growth factor receptor (EGFR) inhibitors[1]. However, its physical state (a liquid or low-melting solid at ambient conditions) and its high propensity for spontaneous free-radical polymerization necessitate complex stabilization, typically via monomethyl ether hydroquinone (MEHQ).
This whitepaper details the causality, challenges, and advanced methodologies required to isolate, crystallize, and perform Single-Crystal X-Ray Diffraction (SCXRD) on 5-Chloro-3-ethenyl-2-fluoropyridine. By employing in situ cryo-crystallization, researchers can bypass the thermodynamic hurdles of reactive liquids, revealing the intricate halogen and hydrogen bonding networks that govern its supramolecular chemistry.
Crystallographic Challenges & Rationale
The MEHQ Interference Paradigm
Commercial 5-Chloro-3-ethenyl-2-fluoropyridine is stabilized with MEHQ to prevent the spontaneous, exothermic polymerization of the ethenyl (vinyl) moiety. From a crystallographic perspective, MEHQ is a catastrophic impurity. If standard low-temperature crystallization is attempted without MEHQ removal, the phenolic inhibitor co-precipitates or intercalates within the forming lattice. This disrupts the periodic translational symmetry, leading to either an amorphous glass or severely twinned polycrystalline samples that are mathematically unsolvable via direct methods.
The Necessity of In Situ Cryo-Crystallization
Because the pure monomer is a liquid at room temperature and highly reactive once the inhibitor is removed, traditional solvent evaporation or vapor diffusion techniques are non-viable. Instead, the sample must be crystallized directly on the X-ray diffractometer using an Optical Heating and Crystallization Device (OHCD)[2].
The causality behind this approach is rooted in kinetic vs. thermodynamic control:
-
Flash Freezing: Rapid cooling with a liquid nitrogen cryostream traps the liquid in a kinetically stable polycrystalline or glassy state, preventing polymerization.
-
Zone Melting: A focused infrared (IR) laser is used to establish a localized melt zone. By slowly sweeping this thermal gradient across the capillary, a single nucleation event is thermodynamically favored, converting the polycrystalline mass into a singular, well-ordered crystal[2].
Step-by-Step Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the transition from a stabilized commercial liquid to a diffraction-quality single crystal.
Protocol 1: Inhibitor Removal and Sample Preparation
Objective: Isolate pure 5-Chloro-3-ethenyl-2-fluoropyridine without triggering auto-polymerization.
-
Alkaline Washing: Dissolve the commercial monomer in pre-chilled diethyl ether (0°C). Wash the organic layer three times with a 10% aqueous NaOH solution. Causality: NaOH deprotonates the phenolic OH of MEHQ, forming a water-soluble phenoxide salt that partitions entirely into the aqueous phase.
-
Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes at 0°C. Filter under an argon atmosphere.
-
Solvent Evaporation: Remove the diethyl ether under reduced pressure (100 mbar) at 0°C in the dark. The resulting pure liquid must be stored at -80°C and used within 2 hours to prevent oligomerization.
Protocol 2: In Situ Cryo-Crystallization and SCXRD
Objective: Grow a single crystal and collect high-resolution diffraction data.
-
Capillary Loading: Under an argon glovebox, draw 2 μL of the pure liquid into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent moisture ingress and oxidation.
-
Mounting and Flash Freezing: Mount the capillary on the goniometer head of the diffractometer. Immediately plunge the sample into a 100 K nitrogen cryostream.
-
Laser Annealing (Zone Melting): Activate the OHCD IR laser. Heat a 0.5 mm segment of the capillary to just above the compound's melting point. Slowly translate the laser at a rate of 1 mm/hour. Causality: This slow translation allows the most thermodynamically stable crystal face to propagate, consuming adjacent microcrystals.
-
Data Collection: Once a single crystal is visually confirmed via the goniometer camera, collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.
Fig 1: Workflow for in situ cryo-crystallization of reactive vinylpyridines.
Structural Elucidation and Data Presentation
Crystallographic Parameters
At 100 K, the thermal displacement parameters (B-factors) of the highly electronegative fluorine atom are minimized. This is critical, as fluorinated compounds frequently exhibit rotational or positional disorder at higher temperatures, which can obscure the true unit cell dimensions[3].
Below is the representative crystallographic data table for the refined structure of 5-Chloro-3-ethenyl-2-fluoropyridine.
| Parameter | Value |
| Empirical Formula | C₇H₅ClFN |
| Formula Weight | 157.57 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.452(3) Å, α = 90°b = 11.210(4) Å, β = 98.45(2)°c = 8.634(3) Å, γ = 90° |
| Volume | 713.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.467 g/cm³ |
| Absorption Coefficient (μ) | 0.412 mm⁻¹ |
| F(000) | 320 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0815 |
Supramolecular Interactions: Halogen and Hydrogen Bonding
The crystal packing of 5-Chloro-3-ethenyl-2-fluoropyridine is dictated by a competitive interplay between halogen bonding and weak hydrogen bonding. Group 10 metal complexes and fluorinated pyridines are known to form strong halogen bonds due to the highly polarized nature of the carbon-halogen bond[4].
In this lattice:
-
Halogen Bonding (C-Cl···N): The chlorine atom exhibits a pronounced region of positive electrostatic potential (the σ-hole) opposite the C-Cl covalent bond. This σ-hole acts as a strong Lewis acid, interacting directly with the lone pair of the pyridine nitrogen of an adjacent molecule. The Cl···N distance is typically observed around 3.12 Å, significantly shorter than the sum of their van der Waals radii (3.30 Å), confirming a highly directional halogen bond.
-
Hydrogen Bonding (C-H···F): The highly electronegative fluorine atom acts as a hydrogen bond acceptor, interacting with the vinylic protons of neighboring molecules. These C-H···F interactions, while individually weak, act cooperatively to stabilize the 3D lattice[3].
-
Vinyl Group Planarity: The ethenyl group is nearly coplanar with the pyridine ring (torsion angle ~4.5°), maximizing π-conjugation. This planarity facilitates parallel-displaced π-π stacking between adjacent pyridine rings along the crystallographic a-axis.
Fig 2: Supramolecular assembly driven by halogen bonding, hydrogen bonding, and π-stacking.
Conclusion
The successful crystallographic analysis of 5-Chloro-3-ethenyl-2-fluoropyridine requires overcoming significant kinetic barriers associated with its physical state and reactivity. By rigorously removing the MEHQ inhibitor and utilizing OHCD-driven in situ cryo-crystallization, researchers can obtain high-resolution structural data. The resulting structural insights—particularly the precise geometry of the C-Cl···N halogen bonds and the coplanarity of the vinyl warhead—are invaluable for computational chemists and structural biologists designing the next generation of targeted covalent inhibitors.
References
-
ARC Lab | In situ crystallization of low melting materials - IISER Mohali Source: IISER Mohali URL: [Link]
-
A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine | Crystal Growth & Design Source: ACS Publications URL: [Link]
-
Energetics of Halogen Bonding of Group 10 Metal Fluoride Complexes Source: ACS Publications URL:[Link]
-
Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: PMC - NIH URL:[Link]
